Organosulfonamide

Organosulfonamides are a class of organic compounds that contain a sulfur atom bonded to an amide group, where the nitrogen is also attached to an alkyl or aryl group. These molecules play crucial roles in various applications due to their unique chemical properties. Commonly used as intermediates in the synthesis of other chemicals, organosulfonamides exhibit excellent solubility and stability, making them versatile reagents in organic reactions. They are widely employed in pharmaceuticals, where they can act as prodrugs or serve as building blocks for complex molecules. Additionally, these compounds find applications in agrochemicals, serving as herbicides, fungicides, and insecticides due to their bioavailability and selectivity. Their ability to form stable complexes with metal ions also makes them valuable in catalytic processes and chelating agents. Furthermore, organosulfonamides are often utilized in surfactants, adhesives, and dyes for their functional groups which can enhance product properties such as solubility, dispersion, and color retention.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

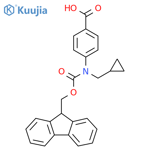

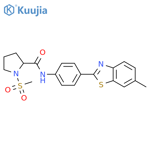

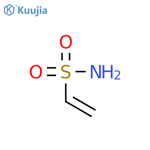

|

N,N-dimethylethene-1-sulfonamide | 7700-07-4 | C4H9NO2S |

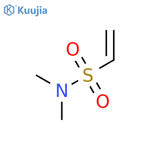

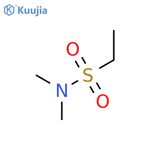

|

N-Methyl Methanesulfonamide | 1184-85-6 | C2H7NO2S |

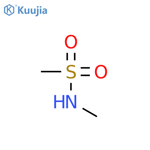

|

N-(2-Chloroethyl)methanesulfonamide | 21896-59-3 | C3H8ClNO2S |

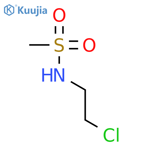

|

Ethenesulfonamide | 2386-58-5 | C2H5NO2S |

|

NN-Dimethylethanesulfonamide | 6338-68-7 | C4H11NO2S |

|

1-(ethenesulfonyl)pyrrolidine | 87975-58-4 | C6H11NO2S |

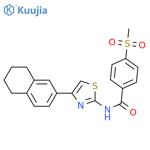

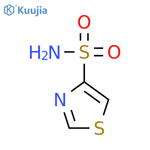

|

1,3-thiazole-4-sulfonamide | 89501-97-3 | C3H4N2O2S2 |

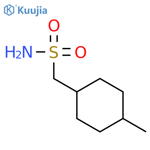

|

Cyclohexanemethanesulfonamide, 4-methyl- | 919354-63-5 | C8H17NO2S |

|

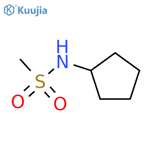

N-cyclopentylmethanesulfonamide | 69200-54-0 | C6H13NO2S |

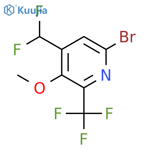

|

2,2,2-trifluoroethane-1-sulfonamide | 67497-95-4 | C2H4F3NO2S |

Verwandte Literatur

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

Empfohlene Lieferanten

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte